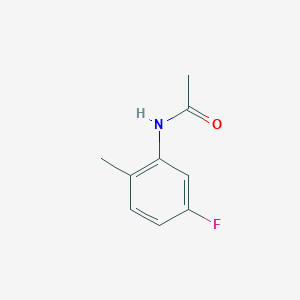

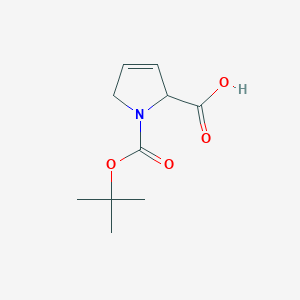

N-1,3-benzothiazol-2-yl-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3-benzothiazol-2-yl-2-chloropropanamide, also known as BCP, is an organochlorine compound that has been widely used in the fields of medicinal chemistry and organic synthesis. BCP is a heterocyclic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a versatile building block in organic synthesis and has been used in the synthesis of a variety of different compounds. BCP has been used as a starting material in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

1. Psychotropic and Anti-inflammatory Activities

A study highlighted the psychotropic, anti-inflammatory, and cytotoxic activities of N-1,3-benzothiazol-2-yl derivatives. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, suggesting a wide range of potential therapeutic applications (Zablotskaya et al., 2013).

2. Antimicrobial and Anti-inflammatory Properties

Another research indicated that substituted benzothiazoles, including N-1,3-benzothiazol-2-yl derivatives, have a broad spectrum of pharmacological and biological activities. They possess potent anti-inflammatory and antibacterial activities (Hunasnalkar et al., 2010).

3. Inhibition of Matrix Metalloproteinases

Compounds combining benzothiazole with 4-thiazolidinone were found to effectively inhibit matrix metalloproteinases (MMPs). This inhibition is crucial in managing inflammatory/oxidative processes, highlighting the potential of such derivatives in tissue damage and wound healing applications (Incerti et al., 2018).

4. Luminescent Properties

Benzothiazole derivatives have been studied for their luminescent properties. These compounds show potential for application in white-light emission technologies, which could be useful in developing new types of light-emitting devices (Lu et al., 2017).

5. Antiproliferative Activity and Apoptosis Induction

Certain N-1,3-benzothiazol-2-ylbenzamide derivatives have demonstrated antiproliferative activity on cancer cell lines. Specifically, these compounds were effective in inhibiting cell growth and inducing apoptosis, particularly in breast cancer cell lines (Corbo et al., 2016).

6. Corrosion Inhibition

Research also indicates the potential use of benzothiazole derivatives as corrosion inhibitors. This application is particularly relevant in protecting metals like steel from corrosion in acidic environments (Hu et al., 2016).

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-1,3-benzothiazol-2-yl-2-chloropropanamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been associated with the inhibition of ubiquitin ligase, which is crucial for protein degradation and regulation of various cellular processes . Additionally, it has shown selective cytotoxicity against tumorigenic cell lines, indicating its potential as an anti-cancer agent . The nature of these interactions involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the adenosine A2A receptor, which plays a role in neurotransmission and immune response . Furthermore, this compound has demonstrated prophylactic and therapeutic potential against rotavirus infections, highlighting its impact on viral replication and immune modulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the substitution of halogen atoms or halo-containing groups in the compound imparts specific activity against Mycobacterium tuberculosis or non-tuberculous mycobacteria . This suggests that this compound may inhibit essential enzymes or pathways required for bacterial survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, this compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cells, this compound may accumulate in certain cellular compartments, influencing its activity and function. These interactions play a critical role in determining the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic targets.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYTKVYVIGKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393673 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-39-9 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)